chemical structure of 3,5-dimethoxy-N-methylaniline hydrochloride
A Strategic Building Block for Pharmacophore Modulation [1] Executive Summary 3,5-Dimethoxy-N-methylaniline hydrochloride (CAS: 1797132-05-8 for HCl; 118684-17-6 for free base) is a specialized secondary aromatic amine.[...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Building Block for Pharmacophore Modulation [1]
Executive Summary
3,5-Dimethoxy-N-methylaniline hydrochloride (CAS: 1797132-05-8 for HCl; 118684-17-6 for free base) is a specialized secondary aromatic amine.[1] It serves as a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly in the development of kinase inhibitors (e.g., FGFR and c-Met pathways) and tubulin-binding agents.[1]
This guide details the structural properties, validated synthesis protocols, and analytical characterization of this compound. It emphasizes the "Magic Methyl" effect—where the N-methylation of the aniline moiety modulates lipophilicity (
), reduces hydrogen bond donor capacity, and alters the conformational preference of drug candidates.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule consists of an electron-rich benzene ring substituted with two methoxy groups at the meta positions relative to the amine.[1] The hydrochloride salt form improves stability and water solubility, facilitating handling in aqueous reaction media.
Table 1: Core Chemical Data[1]
Property
Data
IUPAC Name
3,5-Dimethoxy-N-methylaniline hydrochloride
Common Name
N-Methyl-3,5-dimethoxyaniline HCl
Molecular Formula
Molecular Weight
203.67 g/mol (Salt); 167.21 g/mol (Free Base)
CAS Number
1797132-05-8 (HCl); 118684-17-6 (Free Base)
Physical State
Off-white to pale grey crystalline solid
Solubility
Soluble in water, methanol, DMSO; sparingly soluble in
pKa (Calc.)
~5.2 (Conjugate acid)
H-Bond Donors
2 (Ammonium form)
Structural Analysis
Electronic Effects: The methoxy groups at positions 3 and 5 are
-withdrawing but strongly -donating.[1] However, being meta to the nitrogen, their resonance donation into the ring does not directly conjugate with the amine lone pair as effectively as para substitution. This maintains the nucleophilicity of the nitrogen, making it reactive toward electrophiles (acyl chlorides, isocyanates).
Steric Environment: The N-methyl group introduces minor steric bulk compared to the primary amine, which can be leveraged to induce conformational twist in biaryl drug scaffolds.
Synthesis & Production Protocols
Synthetic Strategy: Reductive Amination
While direct methylation of 3,5-dimethoxyaniline using methyl iodide (MeI) is possible, it often leads to over-methylation (forming the N,N-dimethyl tertiary amine).[1] The Reductive Amination pathway using formaldehyde and a selective hydride donor is the industry standard for high-yield mono-methylation.[1]
Mechanism:
Condensation of 3,5-dimethoxyaniline with formaldehyde to form the hemiaminal/imine species.[1]
Imine Formation: In a 250 mL round-bottom flask, dissolve 3,5-dimethoxyaniline in Methanol (40 mL). Add Paraformaldehyde and stir at reflux for 1 hour (or use Formalin at RT for 2 hours) to generate the imine species in situ.[1]
Reduction: Cool the solution to 0°C in an ice bath. Critical Step: Add
portion-wise over 20 minutes. The exotherm must be controlled to prevent reduction of the solvent or runaway side reactions.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (
) should disappear, replaced by the N-methyl product ().[1]
Quench & Extraction: Quench with water (50 mL). Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
Salt Formation: Dry the combined organics over
, filter, and cool to 0°C. Slowly add 4M HCl in Dioxane (10 mL) with vigorous stirring. A white precipitate will form immediately.[1]
Isolation: Filter the solid, wash with cold Diethyl Ether (to remove non-polar impurities), and dry under vacuum.
This compound acts as a "privileged structure" intermediate.[1] The 3,5-dimethoxy motif mimics the A-ring of resveratrol and colchicine, making it valuable for targeting protein-protein interfaces.
Pharmacophore Mapping: FGFR & Kinase Inhibition
In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors (like Erdafitinib analogs), the dimethoxyaniline moiety occupies the hydrophobic pocket of the ATP-binding site.[1] The N-methyl group serves two functions:
Solubility: Increases basicity and aqueous solubility compared to the primary aniline.[1]
Selectivity: The methyl group can clash with steric "gatekeeper" residues in off-target kinases, improving selectivity for the target enzyme.[1]
Drug Design Workflow[1]
Caption: Integration of the aniline intermediate into kinase inhibitor scaffolds via Pd-catalyzed coupling.
Safety & Handling (SDS Summary)
Hazards:
Acute Toxicity (Oral/Dermal): Category 4.[1] Harmful if swallowed or in contact with skin.[1][3]
PubChem. (n.d.).[1][4] 3,5-Dimethoxy-N-methylaniline hydrochloride.[1][4][5] National Library of Medicine.[1] Retrieved from [Link][1]
Vom Stein, T., et al. (2013).[6] Ruthenium-Catalyzed Synthesis of Secondary Amines. ChemCatChem, 5(2), 439-441.[1] (Validating N-methylation pathways).
European Journal of Medicinal Chemistry. (2020). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor. (Contextualizing 3,5-dimethoxy aniline pharmacophores). Retrieved from [Link]
pKa values of 3,5-dimethoxy-N-methylaniline hydrochloride
An In-Depth Technical Guide to the pKa of 3,5-dimethoxy-N-methylaniline hydrochloride Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical research and development, the acid dissoci...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the pKa of 3,5-dimethoxy-N-methylaniline hydrochloride
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and development, the acid dissociation constant (pKa) stands as a critical physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. For researchers and drug development professionals, a thorough understanding of a compound's pKa is not merely academic; it is a cornerstone of rational drug design and formulation.
Theoretical Framework: Understanding the Basicity of a Substituted Aniline
The pKa of an amine hydrochloride is, by definition, the pKa of its conjugate acid. A higher pKa value for the anilinium ion corresponds to a stronger basicity of the parent aniline. The basicity of the nitrogen atom in aniline is significantly influenced by the electronic effects of substituents on the aromatic ring.
The parent aniline has a pKaH of approximately 4.6[2][3]. This relatively low basicity compared to aliphatic amines (e.g., cyclohexylamine, pKaH ≈ 10.6) is due to the delocalization of the nitrogen lone pair into the aromatic π-system, which reduces its availability for protonation. Substituents on the phenyl ring can either enhance or diminish this basicity.
In the case of 3,5-dimethoxy-N-methylaniline, we must consider the electronic contributions of three groups: two methoxy (-OCH3) groups at the meta positions and an N-methyl (-CH3) group.
Methoxy Groups (-OCH3): A methoxy group exerts two opposing electronic effects: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I). When positioned meta to the amino group, the resonance effect is minimized, and the electron-withdrawing inductive effect predominates. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa of the conjugate acid[4].
N-Methyl Group (-CH3): The methyl group attached to the nitrogen is an electron-donating group through a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation. Consequently, N-methylation is expected to increase the basicity of the aniline derivative compared to its primary amine counterpart[5]. For instance, the pKa of N-methylaniline's conjugate acid is around 4.85, slightly higher than that of aniline.
Predicted pKa: Based on these principles, we can anticipate that the two meta-methoxy groups will decrease the basicity relative to aniline, while the N-methyl group will increase it. The net effect will be a pKa value that is likely to be in the range of 4 to 5, with the precise value depending on the interplay of these electronic influences.
Experimental Determination of pKa
Accurate pKa determination is paramount for physicochemical profiling. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry[6][7][8][9].
Potentiometric Titration
This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve[6].
Step-by-Step Protocol for Potentiometric Titration:
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 3,5-dimethoxy-N-methylaniline hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited[7].
Calibration of the pH Electrode: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the desired experimental temperature (typically 25 °C).
Titration Setup: Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
Data Acquisition: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL), allowing the pH to stabilize after each addition before recording the pH and the total volume of titrant added.
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate determination, a first or second derivative plot can be used to precisely locate the equivalence point.
Causality and Self-Validation:
Why a standardized titrant? The accuracy of the calculated pKa depends directly on the known concentration of the titrant.
Why a thermostatted vessel? pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.
Self-Validation: The shape of the sigmoidal curve provides an internal check. A well-defined buffer region and a sharp inflection point are indicative of a clean titration and a reliable pKa value.
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with protonation state. It relies on measuring the absorbance of the compound in a series of buffers of known pH[6].
Step-by-Step Protocol for Spectrophotometric Titration:
Determine Analytical Wavelengths: Record the UV-Vis spectra of 3,5-dimethoxy-N-methylaniline hydrochloride in highly acidic (e.g., 0.1 M HCl, pH 1) and highly basic (e.g., 0.1 M NaOH, pH 13) solutions to identify the wavelengths of maximum absorbance for the protonated (BH+) and neutral (B) species.
Prepare Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range (e.g., from pH 3 to 6 in 0.2-0.5 pH unit increments).
Prepare Sample Solutions: Prepare a stock solution of the analyte. For each buffer, create a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution to maintain a constant total analyte concentration.
Measure Absorbance: Measure the absorbance of each buffered solution at the predetermined analytical wavelength(s).
Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation:
pKa = pH + log[(A - AB) / (ABH+ - A)]
where A is the absorbance at a given pH, AB is the absorbance of the basic form, and ABH+ is the absorbance of the acidic form. A plot of pH versus log[(A - AB) / (ABH+ - A)] will yield a straight line with a y-intercept equal to the pKa.
Causality and Self-Validation:
Why constant ionic strength? The activity of ions can affect pKa. Using buffers of constant ionic strength minimizes this effect.
Why multiple wavelengths? Using data from multiple wavelengths (multi-wavelength spectrophotometry) can improve the robustness and accuracy of the pKa determination, especially for complex systems[6].
Self-Validation: The presence of a clear isosbestic point (a wavelength where the absorbance of all species is the same) in the overlay of spectra at different pH values is a strong indicator of a simple two-component equilibrium, validating the model used for calculation.
Computational Prediction of pKa
In silico methods provide a powerful complement to experimental determination, especially in the early stages of drug discovery. These methods use quantum chemistry to calculate the Gibbs free energy change (ΔG) of the deprotonation reaction, from which the pKa can be derived[10][11].
The general approach involves a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa. The key components are:
Gas-Phase Geometry Optimization: The structures of both the protonated (anilinium ion) and neutral forms of the molecule are optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or M06-2X)[12][13].
Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.
Solvation Energy Calculation: The change in charge upon deprotonation makes the solvation energy a critical component. This is typically calculated using a polarizable continuum model (PCM) or the SMD solvation model[11][12].
pKa Calculation: The pKa is calculated from the absolute Gibbs free energy of the deprotonation reaction in solution. This often involves using a reference compound with a known pKa to cancel out systematic errors, particularly in the solvation energy of the proton.
Computational Workflow: pKa Prediction
Caption: Workflow for computational pKa prediction.
Data Summary and Discussion
While a direct experimental pKa for 3,5-dimethoxy-N-methylaniline hydrochloride is elusive in the searched literature, we can provide context by examining related compounds.
The experimental pKa of 3,5-dimethoxyaniline (4.93) is slightly higher than that of aniline (4.6). This suggests that in this specific case, the combined electronic effects of the two meta-methoxy groups result in a net increase in basicity, which is contrary to the simple expectation that the -I effect would dominate. This highlights the subtlety of electronic effects and the importance of experimental verification.
Given that N-methylation increases the pKa of aniline to 4.85, it is reasonable to predict that the pKa of 3,5-dimethoxy-N-methylaniline hydrochloride will be slightly higher than that of 3,5-dimethoxyaniline (4.93). A reasonable estimate would place the pKa in the range of 5.0 to 5.2 .
Conclusion
This guide has provided a multifaceted approach to understanding the pKa of 3,5-dimethoxy-N-methylaniline hydrochloride. By integrating theoretical principles with detailed experimental and computational workflows, we have established a robust framework for its characterization. The analysis of substituent effects predicts a pKa value in the range of 5.0 to 5.2, a hypothesis that can be rigorously tested using the potentiometric and spectrophotometric protocols outlined herein. For professionals in drug development, such a comprehensive understanding is indispensable for optimizing the journey of a molecule from discovery to a viable therapeutic agent.
An In-Depth Technical Guide to 3,5-dimethoxy-N-methylaniline Hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3,5-dimethoxy-N-methylaniline hydrochloride, a key intermediate in advanced organic synthesis. Intended for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 3,5-dimethoxy-N-methylaniline hydrochloride, a key intermediate in advanced organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a robust synthesis and purification protocol, analytical characterization methods, and its applications in the synthesis of pharmacologically active molecules.
Core Compound Profile
3,5-dimethoxy-N-methylaniline hydrochloride is the hydrochloride salt of the N-methylated derivative of 3,5-dimethoxyaniline. Its structure features a benzene ring substituted with two methoxy groups at positions 3 and 5, and a methylamino group at position 1. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it highly suitable for various applications in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-dimethoxy-N-methylaniline and its hydrochloride salt is presented in the table below.
Soluble in water, methanol; sparingly soluble in less polar organic solvents
Synthesis and Purification: A Validated Protocol
The synthesis of 3,5-dimethoxy-N-methylaniline hydrochloride is typically achieved through a two-step process: the N-methylation of 3,5-dimethoxyaniline, followed by the conversion of the resulting free base to its hydrochloride salt. The following protocol is a validated, self-validating system designed for high purity and yield.
Step 1: N-methylation of 3,5-dimethoxyaniline
The introduction of a methyl group onto the nitrogen atom of 3,5-dimethoxyaniline can be accomplished via several methods, including reductive amination or direct alkylation. Reductive amination with formaldehyde followed by reduction with a suitable reducing agent is a common and efficient method.
Experimental Protocol:
Reaction Setup: To a solution of 3,5-dimethoxyaniline (1 equivalent) in a suitable solvent such as methanol, add formaldehyde (1.1 equivalents, typically as a 37% aqueous solution).
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise. The choice of a mild reducing agent is crucial to avoid the reduction of the aromatic ring.
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-dimethoxy-N-methylaniline.
Causality Behind Experimental Choices: The use of formaldehyde as the methyl source is cost-effective and readily available. Sodium borohydride is a selective reducing agent for the imine functional group in the presence of the aromatic ring. The aqueous work-up is essential to remove inorganic byproducts and unreacted reagents.
Step 2: Formation of the Hydrochloride Salt
The crude 3,5-dimethoxy-N-methylaniline is converted to its hydrochloride salt to improve its handling and stability.
Experimental Protocol:
Dissolution: Dissolve the crude 3,5-dimethoxy-N-methylaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
Acidification: To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
Isolation: Collect the precipitated solid by vacuum filtration.
Washing and Drying: Wash the solid with a small amount of cold solvent to remove any remaining impurities and dry under vacuum to obtain pure 3,5-dimethoxy-N-methylaniline hydrochloride.
Causality Behind Experimental Choices: The use of a non-polar solvent for precipitation ensures a high recovery of the polar hydrochloride salt. Washing with a cold solvent minimizes the loss of the product due to dissolution.
Purification of Substituted Anilines
The purity of the final product is critical for its intended applications. Common purification techniques for substituted anilines include:
Distillation: Effective for purifying the free base if it is a liquid and thermally stable.[5]
Recrystallization: A highly effective method for purifying the solid hydrochloride salt to achieve high purity.[5]
Column Chromatography: Useful for removing closely related impurities from the free base before salt formation.[6]
The following DOT script visualizes the synthesis and purification workflow.
Caption: A flowchart illustrating the synthesis and purification of 3,5-dimethoxy-N-methylaniline HCl.
Analytical Characterization
To ensure the identity and purity of the synthesized 3,5-dimethoxy-N-methylaniline hydrochloride, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons, and the N-methyl protons. The aromatic protons will appear as distinct signals in the aromatic region (around 6-7 ppm). The two methoxy groups will likely give a sharp singlet at around 3.7-3.8 ppm, and the N-methyl group will appear as a singlet at approximately 2.8-3.0 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, providing further structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the compound and for fragmentation analysis. The electron ionization (EI) mass spectrum of the free base is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H bond (in the case of the free base, which may be protonated in the salt), C-H bonds (aromatic and aliphatic), C-N bond, and C-O bonds of the methoxy groups.
Applications in Research and Drug Development
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[7] N-methylaniline derivatives, in particular, are utilized in the manufacturing of various drugs, including analgesics and anti-inflammatory agents.[8]
3,5-dimethoxyaniline, the precursor to the title compound, is a crucial intermediate in the synthesis of the fibroblast growth factor receptor (FGFR) inhibitor, Erdafitinib, which is used in cancer therapy.[9] The structural features of 3,5-dimethoxyaniline are fundamental to constructing the molecular architecture of such therapeutic agents.[9] This highlights the potential of its N-methylated derivative, 3,5-dimethoxy-N-methylaniline, as a valuable intermediate for the synthesis of novel drug candidates. The introduction of the N-methyl group can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.
The dimethoxy-substituted aniline core is also found in compounds investigated as c-myc inhibitors for the treatment of colorectal cancer, further underscoring the importance of this structural motif in medicinal chemistry.[9]
The following diagram illustrates the central role of 3,5-dimethoxy-N-methylaniline HCl as a synthetic intermediate.
Caption: The role of 3,5-dimethoxy-N-methylaniline HCl in the drug development pipeline.
Conclusion
3,5-dimethoxy-N-methylaniline hydrochloride is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in the development of novel therapeutic agents and other advanced materials. The protocols and insights provided in this guide are intended to empower researchers and scientists to confidently work with this important compound.
References
PubMed. Differentiation of Isomeric Methylanilines by Imidization and Gas chromatography/mass Spectrometry Analysis. [Link]
ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
pharmacological potential of 3,5-dimethoxy-N-methylaniline derivatives
Pharmacological Potential of 3,5-Dimethoxy-N-methylaniline Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 3,5-di...
Author: BenchChem Technical Support Team. Date: February 2026
Pharmacological Potential of 3,5-Dimethoxy-N-methylaniline Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 3,5-dimethoxy-N-methylaniline scaffold represents a privileged structural motif in medicinal chemistry, particularly within the realm of antineoplastic agent design. While simple anilines are often viewed merely as metabolic intermediates, this specific substitution pattern—characterized by electron-donating methoxy groups at the meta positions and an N-methyl functionality—confers unique pharmacodynamic and pharmacokinetic properties.
This guide analyzes the scaffold’s utility as a pharmacophore for tubulin polymerization inhibition (targeting the colchicine binding site) and c-Myc downregulation .[1][2] It provides actionable synthetic protocols, mechanistic insights, and rigorous experimental frameworks for validating derivatives in preclinical models.
Structural & Pharmacophore Analysis
The pharmacological potency of 3,5-dimethoxy-N-methylaniline derivatives stems from two distinct structural features that drive ligand-target interactions and bioavailability.
The 3,5-Dimethoxy Motif (The "Colchicine" Hook)
The 3,5-dimethoxyphenyl ring is a canonical pharmacophore found in potent tubulin inhibitors like Combretastatin A4 (CA-4) and Colchicine .
Mechanism: The oxygen atoms of the methoxy groups act as hydrogen bond acceptors.[1] In the colchicine binding site of
-tubulin, these groups interact with Cys241 and Val238 , anchoring the molecule and preventing the curved-to-straight conformational change required for microtubule assembly.
Why 3,5- instead of 3,4,5-? While the 3,4,5-trimethoxy pattern is common, the 3,5-dimethoxy variant often retains high affinity while altering metabolic susceptibility (avoiding rapid O-demethylation at the para-position).
The N-Methyl Group (Metabolic & Physicochemical Modulation)
Lipophilicity: N-methylation increases
compared to the primary aniline, enhancing passive membrane permeability.
Metabolic Shunting: Primary anilines are prone to rapid N-acetylation (by NAT1/NAT2), which often deactivates the drug.[1][2] The N-methyl group blocks this pathway, forcing metabolism towards N-demethylation or ring hydroxylation, potentially extending half-life (
Figure 1: Structure-Activity Relationship (SAR) mapping of the core scaffold.[1][2]
Therapeutic Mechanisms & Targets[2][3][4]
Tubulin Polymerization Inhibition
Derivatives incorporating this scaffold act as Microtubule Destabilizing Agents (MDAs) .[1][2] By binding to the colchicine site, they inhibit the polymerization of soluble tubulin into microtubules.
Downstream Effect: This leads to cell cycle arrest at the G2/M phase , followed by the induction of apoptosis via the mitochondrial pathway (Bcl-2 phosphorylation, Caspase-3 activation).
c-Myc Inhibition (Colorectal Cancer)
Recent studies have identified complex derivatives (e.g., phenoxy-N-phenylaniline analogs) containing the 3,5-dimethoxy moiety that downregulate c-Myc expression.
Significance: c-Myc is a "undruggable" transcription factor overexpressed in >70% of human cancers.[1] Small molecules that destabilize the c-Myc/MAX complex or promote c-Myc degradation are high-value targets.
Figure 2: Mechanistic cascade from ligand binding to apoptotic cell death.[1][2]
Chemical Synthesis Protocols
High-purity synthesis is critical for biological evaluation.[1][2] The following protocols prioritize yield and regioselectivity.
Protocol A: Reductive Methylation of 3,5-Dimethoxyaniline
This method is preferred over direct alkylation with methyl iodide to avoid over-alkylation to the quaternary ammonium salt.
Imine Formation: Dissolve 3,5-dimethoxyaniline (10 mmol) in Methanol (30 mL). Add Paraformaldehyde (30 mmol) and stir at room temperature for 2 hours. Note: Formation of the imine/hemiaminal intermediate can be monitored by TLC.
Reduction: Cool the solution to 0°C. Slowly add NaBH
(40 mmol) in small portions over 30 minutes. (Caution: Hydrogen gas evolution).[1][2]
Reflux: Allow the mixture to warm to room temperature, then reflux for 3 hours to ensure completion.
Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na
Incubation: Add test compound (concentrations: 0.1
M – 50 M) to tubulin (2 mg/mL) in a 96-well plate at 4°C. Include Colchicine (5 M) as a positive control and DMSO as a negative control.
Measurement: Transfer plate to a spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
Analysis: Plot Absorbance vs. Time. The V
of the polymerization curve represents the assembly rate.[1][2] Calculate % Inhibition relative to DMSO control.
MTT Cytotoxicity Assay
Objective: Determine cell viability in cancer lines (e.g., MCF-7, HCT116).
Seeding: Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.
Treatment: Treat with serial dilutions of the derivative for 48h or 72h.
Development: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.
Solubilization: Dissolve formazan crystals in DMSO (150
L).
Readout: Measure OD at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
Toxicology & ADME Considerations
The N-methylaniline moiety introduces specific metabolic considerations that must be tracked during lead optimization.
Bioactivation Risk: N-methylanilines can undergo metabolic activation to quinone imines (reactive electrophiles) via CYP450-mediated ring hydroxylation.[1][2] This can lead to glutathione depletion.[1][2]
Genotoxicity: While 3,5-substitution blocks the para-position (reducing the formation of the most toxic p-quinone imines), the potential for ortho-quinone imine formation exists.
Mitigation Strategy: Perform a GSH-trapping assay early in the development cycle.[1] Incubate the compound with human liver microsomes (HLM) and Glutathione (GSH).[1][2] Analyze by LC-MS/MS for GSH-adducts.
Parameter
3,5-Dimethoxy-N-methylaniline
Unsubstituted Aniline
Impact
LogP
~1.8 - 2.1
0.9
Improved membrane permeability.
Metabolism
N-demethylation, Ring Hydroxylation
N-Acetylation, N-Hydroxylation
Avoids rapid acetylation; potential for active metabolites.
Toxicity
Moderate (monitor quinone imines)
High (Hematotoxicity)
3,5-OMe groups sterically protect the ring, potentially reducing toxicity.[1][2]
References
Discovery of Phenoxy-N-phenylaniline Derivatives as c-Myc Inhibitors.
Source: European Journal of Medicinal Chemistry (2020).[1][2]
Context: Describes the synthesis and antitumor activity of complex derivatives containing the 3,5-dimethoxy motif against colorectal cancer.
URL:[Link]
The Role of the Methoxy Group in Approved Drugs.
Source: European Journal of Medicinal Chemistry (2024).[1][2]
Context: Detailed review of how methoxy groups (specifically 3,5-substitution) enhance ligand-target binding and metabolic stability.
URL:[Link]
Tubulin Polymerization Inhibitors: Structure-Activity Relationships.
Source: Journal of Medicinal Chemistry (2006).[1][2]
Context: Establishes the 3,5-dimethoxyphenyl group as a critical pharmacophore for the colchicine binding site in tubulin.
URL:[Link][1][2]
Metabolic Profiling of N-Methylaniline Derivatives.
Source: Toxicology and Applied Pharmacology.[1][2]
Context: Discusses the metabolic pathways (N-demethylation vs hydroxylation) relevant to the safety profile of aniline derivatives.
URL:[Link]
Synthesis and Biological Evaluation of Combretastatin A-4 Analogues.
Source: Bioorganic & Medicinal Chemistry Letters.[1][2]
Context: Provides comparative data on 3,5-dimethoxy vs 3,4,5-trimethoxy substitution patterns in tubulin inhibitors.
URL:[Link][1][2]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract
N-Methyl-3,5-dimethoxyaniline hydrochloride (CAS: 1797132-05-8) is a specialized secondary amine intermediate distinguished by its electron-rich 3,5-dimethoxy substitution pattern.[1][2][3] Unlike simple anilines, this compound serves as a critical nucleophile in the synthesis of polymethine dyes (squaraines) and bioactive nitrogen heterocycles (quinolines).[4] This guide details its physicochemical profile, validated synthesis protocols, and downstream applications in photonic materials and pharmaceutical scaffold construction.[2]
Chemical Profile & Properties[2][4][5][6][7][8][9][10]
The 3,5-dimethoxy substitution pattern activates the benzene ring at the para and ortho positions, making the compound highly reactive toward electrophilic aromatic substitution while the N-methyl group directs regioselectivity.[2]
Soluble in water, methanol, DMSO; Sparingly soluble in non-polar solvents
Stability
Hygroscopic; store under inert atmosphere (Argon/Nitrogen)
*Note: CAS 10272-07-8 refers to the primary amine 3,5-dimethoxyaniline.[2] The N-methyl derivative is a distinct entity.
Core Applications
A. Photonic Materials: Squaraine Dye Synthesis
The primary industrial application of N-methyl-3,5-dimethoxyaniline is as a donor moiety in Squaraine (SQ) dyes .[1][2][4] These dyes exhibit intense absorption in the red to near-infrared (NIR) region, utilized in organic solar cells (OPV), xerography, and NIR bioimaging.[2]
Mechanism: The electron-donating methoxy groups at positions 3 and 5 hyper-activate the para position (relative to the nitrogen).[1][2] Condensation with squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) yields symmetrical dyes with sharp spectral peaks.[1][2]
Advantage: The N-methyl group prevents steric hindrance often seen with N,N-diethyl analogs, facilitating tighter pi-stacking in solid-state devices.[1][2]
B. Pharmaceutical Scaffolds: Quinoline Synthesis via C-H Activation
In drug discovery, this compound is a precursor for pyrrolo[3,2-c]quinolines and other marine alkaloid analogs.[2][4]
Reaction Pathway: It undergoes Palladium-catalyzed oxidative cyclization (Fujiwara-Moritani reaction) with internal alkynes or alkenes.[1][2][4]
Therapeutic Relevance: The resulting quinoline cores are pharmacophores in antitumor agents (e.g., E7070/Indisulam analogs) and antimalarial candidates.[4]
C. Visualizing the Application Workflow
[4]
Experimental Protocols
Protocol A: "Green" Synthesis via Ru-Catalyzed Methylation
Best for high atom economy and avoiding toxic methylating agents like methyl iodide.[1][2]
Specific Target Organ Toxicity: Blood (Methemoglobinemia).[4]
Critical Precautions:
Oxidation Sensitivity: Electron-rich anilines oxidize rapidly.[1][4] Always store the HCl salt, not the free base, for long-term stability.[2][4]
PPE: Use nitrile gloves and a fume hood.[4] Inhalation of dust can cause cyanosis (blue skin) due to interference with oxygen transport in blood.[4]
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[4]
References
Ru-Catalyzed N-Methylation: Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. (2023). [2][4]
Squaraine Dye Synthesis: Aggregation of Surfactant Squaraine Dyes in Aqueous Solution.[4] J. Phys.[4] Chem. (1996).[4][9] [2][4]
Quinoline Synthesis: Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core.[4] Marine Drugs.[4][7] (2017).[4][7]
Application Note: Precision Coupling Protocols for 3,5-Dimethoxy-N-methylaniline HCl
This Application Note is designed for researchers and drug development scientists working with 3,5-dimethoxy-N-methylaniline HCl . It addresses the specific challenges posed by this molecule: its electron-rich nature, su...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development scientists working with 3,5-dimethoxy-N-methylaniline HCl . It addresses the specific challenges posed by this molecule: its electron-rich nature, susceptibility to oxidation, and the steric constraints of a secondary amine.
Executive Summary & Molecular Profile[1][2]
3,5-Dimethoxy-N-methylaniline HCl is a high-value scaffold in medicinal chemistry, often serving as a "privileged structure" in kinase inhibitors and GPCR ligands.[1][2] Its reactivity is defined by a dichotomy:
Electronic Activation: The 3,5-dimethoxy pattern makes the phenyl ring highly electron-rich (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
), increasing the nucleophilicity of the nitrogen but also making the ring susceptible to oxidation and electrophilic aromatic substitution (EAS) side reactions.
Steric Constraint: The N-methyl group creates a secondary amine environment.[1][2][3] While more nucleophilic than its primary counterpart due to induction, it faces steric penalties when coupling with bulky electrophiles.[3]
Key Handling Rule: This compound is air-sensitive in its free-base form.[1][2] All coupling reactions must be performed under an inert atmosphere (Argon/Nitrogen) to prevent the formation of purple/black oxidative tars (iminoquinones).[3]
Pre-Reaction Protocol: The "Salt Break"[3]
The HCl salt form is stable but unreactive in non-polar solvents and incompatible with acid-sensitive catalysts (e.g., certain Pd species).[1] For reproducible kinetics, we recommend converting the salt to the free base immediately prior to use, rather than relying on in situ neutralization which can generate insoluble salts that occlude reacting surfaces.[1]
Objective: Isolate the free amine for use in sensitive transition-metal catalysis.[1][2]
Suspension: Suspend 3,5-dimethoxy-N-methylaniline HCl (1.0 equiv) in EtOAc (10 mL/g).
Neutralization: Add Sat. NaHCO₃ (10 mL/g) and stir vigorously for 15 minutes until the solid dissolves completely and two clear layers form.
Note: Avoid NaOH if possible; the high pH can induce decomposition in electron-rich anilines over time.[2]
Extraction: Separate the organic layer.[1][3] Extract the aqueous layer once more with EtOAc.[3]
Drying: Combine organics, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it is slightly acidic), and filter.
Concentration: Concentrate under reduced pressure at <40°C .
Critical: Do not heat to dryness for prolonged periods.[2][3] The free base is an oil prone to oxidation.[1][3] Use immediately.
Core Coupling Protocols
Method 1: Amide Coupling (Acylation)
Challenge: Secondary anilines react slowly with carboxylic acids compared to primary amines.[1][3] Standard carbodiimide (EDC/DCC) methods often fail or suffer from high epimerization.[3]
Solution: Use high-reactivity uronium salts (HATU) or Acid Chlorides.[1][2]
Option A: The HATU Standard (High Yield)
Best for: Chiral acids, precious substrates.
Activation: In a dry vial under Ar, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M).
Acylation: Cool to 0°C. Add the Acid Chloride (1.2 equiv) dropwise.
Warm: Allow to warm to RT. Stir for 2 hours.
Note: The 3,5-dimethoxy ring is activated; if the acid chloride is extremely reactive, keep at 0°C to prevent Friedel-Crafts acylation on the ring carbons.[2]
Method 2: Buchwald-Hartwig Arylation (C-N Bond Formation)
Challenge: Secondary amines are difficult to couple with aryl halides due to steric crowding at the Pd center.[1][2]
Solution: Use "Third Generation" Buchwald precatalysts with bulky dialkylbiaryl phosphine ligands (RuPhos or BrettPhos).[1][3]
Reagents:
Catalyst:RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%).[1][2][3]
Why: RuPhos is specifically optimized for secondary amines.[2][3]
Why: Strong base required to deprotonate the secondary amine/Pd-complex intermediate.[2]
Solvent:Toluene or 1,4-Dioxane (anhydrous, degassed).[1]
Protocol:
Charge: In a glovebox or under strong Ar flow, add Aryl Halide (1.0 equiv), Aniline HCl salt (1.0 equiv), NaOtBu (2.5 equiv - extra equiv neutralizes the HCl), and Catalyst (0.03 equiv) to a reaction vial.
Note: Using the HCl salt directly is acceptable here if you use extra NaOtBu, as the base is strong enough to free-base in situ.
Solvent: Add sparged Toluene (0.2 M).[3] Cap tightly.
Heat: Heat to 80–100°C for 2–12 hours.
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black.[1][3] Concentrate and purify.
Visualization of Workflows
Diagram 1: Coupling Strategy Decision Tree
This logic gate helps select the correct protocol based on the electrophile and substrate constraints.[3]
Caption: Decision matrix for selecting the optimal coupling pathway based on electrophile type and steric demands.
Diagram 2: The "Salt Break" Workflow
Visualizing the critical neutralization step to ensure high yields.[1][3]
Caption: Step-by-step workflow for converting the stable HCl salt into the reactive free base.
Troubleshooting & Optimization Table
Observation
Probable Cause
Corrective Action
Reaction turns black/purple instantly
Oxidation. The electron-rich ring is oxidizing to a quinone-imine species.[1][2]
Degas all solvents with Ar/N₂ for 15 mins.[2][3] Use a glovebox if possible. Add an antioxidant (e.g., BHT) if compatible.[3]
Low Yield (Amide Coupling)
Steric Hindrance. The N-methyl group is blocking the approach of the activated ester.
Switch from HATU to Acid Chloride or T3P (Propylphosphonic anhydride).[1][3] Heat to 60°C.
No Reaction (Buchwald)
Inactive Catalyst. Pd(II) is not reducing to Pd(0) or ligand is mismatched.[1][3]
Ensure NaOtBu is fresh (white, not yellow). Switch to RuPhos (specific for secondary amines).[3]
Regioisomers (C-alkylation)
Friedel-Crafts Side Reaction. The ring is too active; electrophile attacks Carbon instead of Nitrogen.[1][2]
Use a non-acidic activation method.[1][2][3] Avoid Lewis acids (AlCl₃, BF₃).[3] Keep temperature low (0°C).
References
Synthesizing the Scaffold
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.[1][2] ACS Omega. 2023.[2][3] (Describes the synthesis and characterization of 3,5-dimethoxy-N-methylaniline).
Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination. J. Org.[1][2][3][4] Chem. 2012.[2][3][5][6] (Establishes BrettPhos/RuPhos protocols for hindered amines).
Amide bond formation: beyond the myth of coupling reagents.[3] Chem. Soc. Rev. 2009.[1][2][3] (Detailed comparison of HATU vs Acid Chlorides for difficult amines).
Handling Electron-Rich Anilines
Minimization of Back‐Electron Transfer Enables the Elusive sp3 C−H Functionalization of Secondary Anilines.[3][4] J. Org.[1][2][3][4] Chem. 2022.[2][3] (Discusses the redox potentials and oxidation risks of N-methyl anilines).
Application Note: Optimized Solvent Systems for 3,5-Dimethoxy-N-methylaniline Hydrochloride Reactions
Executive Summary 3,5-Dimethoxy-N-methylaniline hydrochloride (CAS: 1797132-05-8) is a critical secondary amine building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,5-Dimethoxy-N-methylaniline hydrochloride (CAS: 1797132-05-8) is a critical secondary amine building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and CNS-active agents. Its dual methoxy substitution pattern renders the aromatic ring electron-rich, while the N-methyl group introduces steric and electronic nuances distinct from primary anilines.
This guide addresses the primary challenge in handling this compound: managing the transition between its stable, water-soluble hydrochloride salt form and its reactive, lipophilic free-base form. We present optimized solvent systems for free-basing, N-acylation/coupling reactions, and purification, emphasizing yield maximization and green chemistry principles (e.g., substitution of DCM with 2-MeTHF).
Chemical Profile & Solubility Matrix
Understanding the solubility differential between the salt and free base is the foundation of all optimized protocols.
Compound: 3,5-Dimethoxy-N-methylaniline Hydrochloride
Formula: C
Traditional organic phase for extraction/acylation.
Ethyl Acetate (EtOAc)
Negligible
High
Green alternative for extraction.
2-MeTHF
Negligible
High
Recommended Green solvent; higher boiling point than DCM.
DMF / NMP
High
High
SNAr reactions; High-temp couplings.
MTBE / Heptane
Insoluble
Moderate/Low
Anti-solvents for crystallization.
Protocol 1: Optimized Free-Basing Strategy
Objective: Efficiently convert the stable HCl salt to the reactive free amine without oxidative degradation or emulsion formation.
The "Golden Standard" Biphasic System
While DCM is traditional, we recommend 2-Methyltetrahydrofuran (2-MeTHF) due to its lower density, better phase separation, and resistance to emulsion formation with aniline derivatives.
Extraction: Add 2-MeTHF (5 V). Agitate vigorously for 15 minutes.
Separation: Stop agitation. Allow phases to separate. The product resides in the upper organic layer.
Note: The electron-rich nature of the aniline can lead to oxidation (browning). Perform under N
atmosphere if possible.
Drying: Wash the organic layer with Brine (2 V), separate, and dry over anhydrous Na
SO.
Utilization: Use the solution directly in the next step (telescoping) to avoid handling the unstable free base oil.
Protocol 2: N-Acylation & Amide Coupling
Context: The secondary amine is nucleophilic but sterically hindered by the methyl group. Standard coupling conditions often stall.
Recommended System: The "Catalytic Nucleophile" Approach
Solvent: Dichloromethane (DCM) or 2-MeTHF
Base: Diisopropylethylamine (DIPEA)
Catalyst: 4-Dimethylaminopyridine (DMAP) - Critical for N-methyl anilines
Workflow Diagram (DOT):
Caption: Integrated workflow transforming the HCl salt to the final amide product via a telescoped 2-MeTHF process.
Protocol:
Preparation: Use the dried 2-MeTHF solution of the free base (from Protocol 1).
Reagents: Add DIPEA (1.5 eq) and DMAP (0.1 eq).
Addition: Cool to 0°C. Add the Acid Chloride (R-COCl) or Activated Ester dropwise.
Why? The N-methyl group increases electron density but adds steric bulk. DMAP acts as a hyper-nucleophilic transfer agent, forming a reactive N-acylpyridinium intermediate that rapidly transfers the acyl group to the hindered aniline [1].
Monitoring: Warm to RT. Monitor by HPLC/TLC.
Workup (Self-Validating Step): Wash the reaction mixture with 1M HCl .
Logic: This removes unreacted aniline (re-forming the water-soluble salt) and DMAP/DIPEA, leaving the neutral amide product in the organic layer.
Protocol 3: Recrystallization of the HCl Salt
Context: If the starting material is impure, or if you need to regenerate the salt after a protection/deprotection sequence.
Optimized Solvent/Anti-Solvent System: MeOH/MTBE
This system avoids the toxicity of benzene and the flammability of diethyl ether.
Dissolution: Dissolve the crude solid in the minimum amount of hot Methanol (60°C).
Filtration: Filter hot to remove insoluble particulates.
Cooling: Cool gradually to 0°C with slow stirring.
Isolation: Filter the white crystalline solid. Wash with cold MTBE.
Troubleshooting & Causality
Observation
Probable Cause
Corrective Action
"Oiling Out" during crystallization
Solvent polarity gap too wide; cooling too fast.
Re-heat. Add a "bridge" solvent like IPA. Cool slower (1°C/min).
Low Yield in Coupling
Steric hindrance of N-Methyl group.
Add 10 mol% DMAP. Switch solvent to DMF to increase reaction rate (polar aprotic effect).
Darkening/Color Change
Oxidation of electron-rich aromatic ring.
Degas solvents with N. Add antioxidants (e.g., BHT) if permissible.
Incomplete Phase Separation
Emulsion due to similar densities (if using EtOAc).
Add brine to aqueous layer to increase density gradient. Switch to DCM or 2-MeTHF.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 5(8), 1369–1379. Link
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for salt selection and biphasic extraction protocols).
Eon-Duval, A., et al. (2008). "Process Development of an N-Methylation." Organic Process Research & Development, 12(3), 439–445. (Analogous chemistry for N-methyl anilines). Link
Technical Support Center: Optimizing Temperature for 3,5-dimethoxy-N-methylaniline HCl Coupling Reactions
Welcome to the technical support center dedicated to the successful application of 3,5-dimethoxy-N-methylaniline hydrochloride in cross-coupling reactions. As a moderately electron-rich, secondary aniline, this reagent i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the successful application of 3,5-dimethoxy-N-methylaniline hydrochloride in cross-coupling reactions. As a moderately electron-rich, secondary aniline, this reagent is a valuable building block in pharmaceutical and materials science discovery. However, its reactivity is intricately linked to reaction conditions, with temperature being a paramount parameter. Achieving optimal yields and purity hinges on a nuanced understanding of the thermal dynamics at play.
This guide is structured to provide you with direct, actionable insights. We will move from foundational knowledge in our FAQ section to specific problem-solving in the Troubleshooting Guide, supported by detailed protocols and data summaries. Our goal is to empower you to not only solve immediate experimental challenges but also to develop a robust framework for optimizing any coupling reaction involving this versatile amine.
Frequently Asked Questions (FAQs)
Q1: Why is 3,5-dimethoxy-N-methylaniline provided as a hydrochloride (HCl) salt?
A1: The hydrochloride salt form of 3,5-dimethoxy-N-methylaniline offers enhanced stability and easier handling compared to the free base. Free anilines, particularly electron-rich ones, can be susceptible to air oxidation over time, often leading to discoloration and the formation of impurities.[1] The salt form is generally a more stable, crystalline solid, which is less hygroscopic and has a longer shelf life. Before use in a coupling reaction, the free base must be generated in situ by the addition of a stoichiometric amount of base.
Q2: What are the most common coupling reactions for this aniline, and why is temperature so critical?
A2: This aniline is frequently used in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for C-N bond formation.[2][3] It can also participate in other coupling protocols like Suzuki or Sonogashira reactions, although these are less common for direct C-N coupling.
Temperature is a critical variable because it governs the delicate balance between reaction kinetics and the stability of reactants, intermediates, and the catalyst itself.
Too Low: The reaction may be sluggish or fail to initiate because the activation energy for key steps in the catalytic cycle (e.g., oxidative addition or reductive elimination) is not met.[4]
Too High: This can lead to several undesirable outcomes:
Catalyst Decomposition: Palladium-phosphine complexes can degrade at elevated temperatures, reducing catalytic activity and stalling the reaction.
Substrate/Product Degradation: The aniline or the desired product may not be stable at high temperatures, leading to the formation of tars or other impurities.[5]
Side Reactions: Unwanted reaction pathways, such as hydrodehalogenation of the aryl halide or homocoupling, can become more prominent at higher temperatures.[2][6]
Q3: What is a sensible starting temperature for a trial Buchwald-Hartwig coupling with this aniline?
A3: A typical starting point for Buchwald-Hartwig aminations is between 80-100°C.[7] This range is often sufficient to drive the reaction forward without inducing significant degradation. For more reactive coupling partners (e.g., aryl iodides or bromides), starting at the lower end (e.g., 80°C) is prudent. For less reactive partners like aryl chlorides, a higher initial temperature (e.g., 100-110°C) may be necessary.[8]
Q4: How should I properly handle and store 3,5-dimethoxy-N-methylaniline HCl?
A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[9] Although the HCl salt is more stable than the free base, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) when weighing and adding it to a reaction to minimize exposure to moisture and air.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your coupling reactions. Follow the logical flow to diagnose and resolve the issue.
dot
Caption: Troubleshooting workflow for low reaction yield.
Q5: My reaction has stalled, with starting materials remaining even after prolonged heating. What is the likely temperature-related cause?
A5: This scenario strongly suggests either insufficient thermal energy or catalyst deactivation .
Possible Cause: The selected temperature is too low to overcome the activation energy barrier for a key step in the catalytic cycle, often the initial oxidative addition of the aryl halide to the Pd(0) complex.[10] This is especially common with less reactive aryl chlorides.
Suggested Solution:
Incrementally Increase Temperature: Raise the reaction temperature by 20°C and monitor for progress by TLC or LC-MS after 1-2 hours.
Solvent and Base Compatibility: Ensure your chosen solvent is appropriate for the desired temperature (see Table 2). The efficacy of certain bases can also be temperature-dependent. For instance, weaker bases like carbonates often require higher temperatures than strong bases like sodium tert-butoxide.[7]
Catalyst Deactivation at Elevated Temperatures: If you are already at a high temperature (>120°C), the catalyst may be decomposing. In this case, a better strategy is to restart the reaction at a lower temperature (e.g., 100°C) and allow it to run for a longer period (24h).
Q6: My starting materials are consumed, but the yield of my desired product is low, and I see several new spots on my TLC plate. How can temperature be adjusted to fix this?
A6: This indicates that the temperature is high enough for the reaction to proceed, but it is favoring undesired pathways.
Possible Cause: The reaction temperature is too high, promoting side reactions that compete with the desired C-N bond formation. Common side reactions include:
Hydrodehalogenation: The aryl halide is reduced to an arene.
Homocoupling: The aryl halide couples with itself to form a biaryl compound.
β-Hydride Elimination: This can be an issue with certain substrates and leads to byproducts.[2]
Suggested Solution:
Reduce Temperature for Selectivity: Lower the reaction temperature by 20-30°C. A lower temperature will slow down all reaction rates, but it often disproportionately disfavors side reactions, thus improving selectivity for the desired product.[11]
Optimize Reaction Time: A lower temperature may require a longer reaction time to achieve full conversion. Set up a time course study (e.g., check at 4h, 8h, 16h) to find the optimal point where product formation is maximized and byproduct formation is minimized.
Q7: The reaction mixture has turned very dark/black, and my TLC shows a streak of baseline material with little to no product. What happened?
A7: A dark coloration and baseline streaking are classic indicators of decomposition, often caused by excessive heat.
Possible Cause: The reaction temperature is far too high, leading to the thermal degradation of the starting materials, the product, or, most commonly, the palladium catalyst. When the palladium-phosphine catalyst decomposes, it often forms palladium black, an inactive precipitate.
Suggested Solution:
Drastically Reduce Temperature: Restart the experiment at a significantly lower temperature. If you were running at 120°C, try 80°C.
Ensure Inert Atmosphere: While temperature is the primary driver, the presence of oxygen can accelerate decomposition pathways at elevated temperatures. Ensure your solvent is properly degassed and a positive pressure of inert gas (argon or nitrogen) is maintained throughout the reaction.[1]
Ligand Selection: Some phosphine ligands offer greater thermal stability than others. If you continue to see decomposition even at moderate temperatures, consider screening more robust ligands, such as bulky biarylphosphine ligands.
Data Summaries & Key Parameters
Table 1: General Temperature Guidelines for Common Coupling Reactions
Coupling Reaction Type
Typical Partner for Aniline
Typical Temperature Range
Key Considerations
Buchwald-Hartwig Amination
Aryl Iodide / Bromide
80 - 110°C
Generally faster reactions; start at the lower end of the range.[7]
Aryl Chloride
100 - 130°C
Requires higher activation energy; more prone to catalyst deactivation.[8]
Aryl Triflates / Tosylates
80 - 120°C
Reactivity can vary widely based on the specific sulfonate ester.
Requires heating to facilitate oxidative addition.[12][13]
Suzuki Coupling
Aryl Boronic Acid
60 - 110°C
Temperature depends heavily on the aryl halide partner and catalyst system.[14][15]
Table 2: Common Solvent/Base Combinations for Temperature Control
Solvent
Boiling Point (°C)
Common Bases Used
Notes
Tetrahydrofuran (THF)
66
NaOtBu, LHMDS
Suitable for lower temperature reactions.
1,4-Dioxane
101
K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu
Excellent general-purpose solvent for many coupling reactions.[8]
Toluene
111
NaOtBu, K₃PO₄, Cs₂CO₃
A widely used, less polar solvent. Can help prevent inhibition by iodide salts.[8][11]
Dimethylformamide (DMF)
153
K₂CO₃, Cs₂CO₃
Polar aprotic solvent; useful for solubility but can sometimes coordinate to the metal.
tert-Amyl alcohol
102
NaOtBu, KOtBu
Can serve as both solvent and part of the base system.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point. Optimization of ligand, base, and temperature will be necessary for specific substrates.
Materials:
3,5-dimethoxy-N-methylaniline HCl
Aryl halide (1.0 eq)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
Base (e.g., K₃PO₄ or NaOtBu, 2.0 eq)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 3,5-dimethoxy-N-methylaniline HCl (1.2 eq), aryl halide (1.0 eq), base (2.0 eq), palladium precatalyst, and phosphine ligand.
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 5-10 minutes.
Solvent Addition: Add the degassed solvent via syringe.
Heating: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100°C).
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS.
Work-up (Typical): Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
dot
Caption: Experimental workflow for temperature screening.
References
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III)
A three-component coupling protocol for the synthesis of substituted hexahydropyrrolo[3,2- c ]quinolines.
Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. Benchchem.
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
Buchwald–Hartwig amin
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. PMC.
Sonogashira coupling. Wikipedia.
Optimization of coupling reaction temperature (---, 5 min; -----, 20 min).
Troubleshooting a C–N Coupling Reaction. Reddit.
Application Notes and Protocols for Coupling Reactions with 4-(oxan-2-yl)aniline. Benchchem.
Buchwald-Hartwig Amin
Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. Organic Letters.
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temper
Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
SAFETY D
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
overcoming steric hindrance in 3,5-dimethoxy-N-methylaniline hydrochloride reactions
Ticket Subject: Overcoming Steric & Electronic Barriers in N-Functionalization Status: Active Guide Applicable CAS: 118684-17-6 (Free Base), Salt equivalents. Executive Summary You are likely encountering low yields or s...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Overcoming Steric & Electronic Barriers in N-Functionalization
Status: Active Guide
Applicable CAS: 118684-17-6 (Free Base), Salt equivalents.
Executive Summary
You are likely encountering low yields or stalled reactions with 3,5-dimethoxy-N-methylaniline hydrochloride . While the 3,5-dimethoxy substitution pattern is electronically activating (increasing nucleophilicity via resonance), the N-methyl group converts this into a secondary amine, introducing significant steric strain during the formation of tertiary amides or amines. Furthermore, the hydrochloride salt form acts as a "silent" inhibitor if not properly neutralized prior to metal-catalyzed or non-polar organic reactions.
This guide provides validated protocols to overcome these specific steric and solubility barriers.
Module 1: The "Hidden" Barrier (Salt Neutralization)
Issue: The HCl salt renders the nitrogen non-nucleophilic (
). Standard organic bases (TEA, DIPEA) in non-polar solvents often fail to fully deprotonate the salt due to the formation of insoluble ammonium aggregates, leading to heterogeneous, stalled reactions.
Protocol A: Ex-Situ Free-Basing (Recommended for Pd-Catalysis)
Use this method before Buchwald-Hartwig or sensitive organometallic couplings.
Dissolution: Dissolve the hydrochloride salt in minimal distilled water (approx. 5 mL per gram).
Basification: Slowly add saturated
or until pH > 10. The oil (free amine) will separate.
Extraction: Extract
with DCM or EtOAc.
Drying: Dry combined organics over
, filter, and concentrate immediately before use.
Note: Electron-rich anilines are prone to oxidation (browning) upon air exposure.
Use this only for amide couplings where strong bases are tolerated.
Reagent: Use 4.0 equivalents of DIPEA or NMM.
Solvent: Switch to high-dielectric solvents (DMF or NMP) to solubilize the salt exchange.
Module 2: Overcoming Sterics in Amide Coupling (N-Acylation)
Issue: Converting a secondary aniline (N-methyl) to a tertiary amide is sterically demanding. Standard EDC/HOBt conditions often fail because the N-methyl group blocks the approach to the activated ester.
High-Performance Protocol (HATU/HOAt)
This protocol uses high-energy active esters to overcome the steric barrier.
Component
Equivalents
Role
Carboxylic Acid
1.1 - 1.2 eq
Electrophile
HATU
1.2 eq
High-velocity coupling agent
HOAt
1.2 eq
Additive to reduce racemization/speed
DIPEA
3.0 - 4.0 eq
Base (Critical excess)
Solvent
DMF (0.2 M)
Polar aprotic required
Step-by-Step:
Dissolve Carboxylic Acid and HATU in anhydrous DMF under
.
Add DIPEA and stir for 5 minutes (Pre-activation).
Add 3,5-dimethoxy-N-methylaniline (free base preferred).
Critical Step: If no reaction after 2 hours at RT, heat to 50°C . The electron-rich ring makes the amine a poor nucleophile if the electrophile is also electron-rich; thermal energy is required to overcome the activation barrier.
The "Nuclear" Option: Acyl Fluorides
If HATU fails, generate the Acyl Fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1] Acyl fluorides are smaller than active esters and less sensitive to steric hindrance.[1]
Issue: Secondary amines are challenging substrates for Pd-coupling because the resulting tertiary amine is bulky, slowing down the reductive elimination step of the catalytic cycle.
Solution: Use dialkylbiaryl phosphine ligands (Buchwald Ligands) specifically engineered to create a "pocket" that facilitates this elimination.
Recommended Catalyst System: RuPhos or BrettPhos
RuPhos: Excellent for secondary amines and electron-rich anilines.
BrettPhos: Preferred if the coupling partner (Aryl Halide) is also sterically hindered.
Optimized Protocol
Parameter
Setting
Rationale
Precatalyst
RuPhos Pd G4 (1-3 mol%)
Air-stable, ensures active Pd(0) generation.
Base
LiHMDS (2.0 eq) or NaOtBu
Strong base required for secondary amines. LiHMDS is soluble in toluene.
Solvent
Toluene or Dioxane
Non-polar solvents stabilize the active catalytic species.
Temp
80°C - 100°C
Energy required for reductive elimination.
Workflow Visualization:
Caption: Decision logic for overcoming steric bottlenecks in Pd-catalyzed amination of secondary anilines.
Module 4: Troubleshooting & FAQ
Q1: The reaction mixture turned black immediately. Is it ruined?
Diagnosis: Electron-rich anilines (like 3,5-dimethoxy) are easily oxidized to quinone-imines or radical cations in air.
Fix: This is often just surface oxidation. If using Pd-catalysis, ensure rigorous degassing (sparging with Argon for 15 mins) before adding the catalyst. If the reaction is an amide coupling, the color change rarely affects yield unless the amine is fully degraded.
Q2: I see starting material (Amine) on LCMS but the Acyl Chloride is gone.
Diagnosis: The Acyl Chloride hydrolyzed before reacting with the hindered amine.
Fix: The N-methyl group slows the kinetics. You must ensure anhydrous conditions. Switch to Schotten-Baumann conditions (biphasic DCM/Water with
) if the acid chloride is stable enough, or use the Acyl Fluoride method (Module 2) which is more stable to water but highly reactive toward amines.
Q3: Can I use microwave irradiation?
Answer: Yes. For sterically hindered N-methylations or acylations, microwave irradiation (100°C - 120°C for 10-20 mins) is highly effective. It helps surmount the activation energy barrier created by the steric clash of the methyl group.
References
RuPhos/BrettPhos Discovery: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society. (Context: Establishes ligand class for hindered amines).
Pd G4 Precatalysts: Bruno, N. C., et al. (2013). "Rapid, Room-Temperature Buchwald–Hartwig Amination of Heteroaryl Chlorides." Chemical Science. (Context: Protocol for G4 precatalysts).
Amide Coupling Reviews: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2] Tetrahedron. (Context: HATU/Acyl Fluoride mechanisms).
Steric Hindrance in Anilines: H. C. Brown et al. (1950-1980s). "Steric Effects in Organic Chemistry." (General chemical principle grounding).
Technical Comparison Guide: IR Analysis of 3,5-Dimethoxy-N-methylaniline Hydrochloride
Executive Summary & Application Context 3,5-Dimethoxy-N-methylaniline hydrochloride (CAS: Variable/Derivative) is a critical secondary amine intermediate, often utilized in the synthesis of heterocyclic pharmaceutical co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
3,5-Dimethoxy-N-methylaniline hydrochloride (CAS: Variable/Derivative) is a critical secondary amine intermediate, often utilized in the synthesis of heterocyclic pharmaceutical compounds.[1] Its analysis presents unique challenges due to the hydrochloride salt form , which significantly alters the infrared (IR) spectral landscape compared to its free base counterpart.
This guide provides a technical comparison of analytical methodologies (ATR vs. KBr Transmission) and a spectral comparison of the salt vs. free base forms. It is designed to prevent common interpretation errors arising from ammonium ion envelopes and ion-exchange artifacts.[1]
Spectral Characterization: HCl Salt vs. Free Base
The most immediate analytical challenge is distinguishing the hydrochloride salt from the free base or verifying complete protonation during synthesis.
Comparative Spectral Data Table
Functional Group
Vibration Mode
Free Base (Theoretical Expectation)
HCl Salt (Experimental Target)
Diagnostic Significance
N-H
Stretching
Sharp, weak band ~3400–3350 cm⁻¹
Broad, strong envelope ~2400–3000 cm⁻¹
Primary Indicator. The "ammonium envelope" confirms salt formation.[1]
Structural Anchor. Remains relatively stable; confirms the 3,5-dimethoxy core.[1]
Aromatic Ring
Skeletal Vib.
~1600 & 1475 cm⁻¹
~1600 & 1500 cm⁻¹
Confirm aromaticity; slight shifts due to cationic nitrogen induction.[1]
Mechanistic Insight
The transition from free base to hydrochloride salt involves the protonation of the lone pair on the nitrogen atom.
The Ammonium Envelope: In the HCl salt, the nitrogen becomes quaternary (
). This creates strong hydrogen bonding networks in the solid state, resulting in a massive broadening of the N-H stretching region, often overlapping with C-H stretches.
The "Salt Shift": The
bond shortens slightly due to the positive charge, and the deformation vibrations of the group appear in a region (1580–1620 cm⁻¹) distinct from the neutral amine.
Methodology Comparison: ATR vs. KBr Pellet[1][2][3][4][5][6]
For hydrochloride salts, the choice of sampling technique is not merely a matter of convenience; it fundamentally alters data integrity.
Critical: KBr can react with HCl salts (), distorting peaks.[1]
Moisture Sensitivity
Low
High
KBr is hygroscopic; water bands (~3400 cm⁻¹) confuse the N-H analysis.
Reproducibility
High (Pathlength fixed)
Variable (Pellet thickness varies)
ATR allows for better quantitative batch comparisons.[1]
Resolution
Good (dependent on crystal)
Excellent (if pellet is clear)
Transmission is only superior for trace impurity detection.[1]
The Ion Exchange Anomaly
When analyzing hydrochloride salts in KBr pellets, the high pressure and intimate mixing can facilitate an ion exchange reaction. The spectrum you record may be a hybrid of the hydrochloride and hydrobromide salts, leading to split peaks and wavenumber shifts, particularly in the fingerprint region. ATR eliminates this variable.
Experimental Protocols
Validated ATR Workflow (Recommended)
This protocol ensures maximum signal-to-noise ratio without compromising chemical integrity.[1]
Crystal Selection: Use a Diamond or ZnSe crystal (Diamond preferred for hardness).[1]
Background Scan: Collect 32 scans of the clean ambient air.
Sample Loading: Place ~5-10 mg of the solid hydrochloride salt on the crystal center.
Compression: Apply pressure using the anvil.
Note: For HCl salts, ensure the sample is a fine powder before loading to maximize contact, but do not grind in situ.
Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.
Correction: Apply "ATR Correction" (if comparing to library transmission spectra) to account for penetration depth dependence on wavelength.
Interpretation Logic Pathway
Use the following logic flow to validate your spectral data.
Caption: Logic flow for confirming the identity of 3,5-dimethoxy-N-methylaniline hydrochloride using IR spectral markers.
Synthesis Pathway & Monitoring
Understanding the origin of the sample aids in spectral troubleshooting. The compound is typically synthesized via reductive amination or direct methylation.
Caption: Simplified synthesis pathway highlighting the transition from primary amine to secondary amine salt.
References
Canadian Science Publishing. (n.d.).[1] The Infrared Spectra of Secondary Amines and Their Salts. Retrieved from [1]
Comparative Guide: Chromatographic Separation of 3,5-Dimethoxy-N-methylaniline HCl Impurities
Executive Summary The separation of 3,5-dimethoxy-N-methylaniline HCl (CAS: 118684-17-6) from its critical process impurities presents a classic chromatographic challenge: resolving a secondary aromatic amine from its pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The separation of 3,5-dimethoxy-N-methylaniline HCl (CAS: 118684-17-6) from its critical process impurities presents a classic chromatographic challenge: resolving a secondary aromatic amine from its primary precursor and tertiary over-alkylation byproducts.[1][2]
While traditional low-pH reverse-phase chromatography is often the default starting point, this guide demonstrates why high-pH chromatography on hybrid silica is the superior strategy for this specific analyte.[1][2] By suppressing the ionization of the basic nitrogen, the high-pH approach eliminates silanol interactions, drastically improves peak symmetry, and maximizes the hydrophobic selectivity provided by the methoxy substituents.[1]
The Separation Challenge
To design a robust method, we must first understand the analyte's behavior in solution.[1]
The Analyte: 3,5-dimethoxy-N-methylaniline is a secondary amine.[1][2] The "HCl" indicates it is supplied as a hydrochloride salt, meaning it is fully protonated and soluble in water.[1]
The Critical Impurities:
Impurity A (Precursor): 3,5-Dimethoxyaniline (Primary amine).[1][2]
Impurity B (Over-alkylation): 3,5-Dimethoxy-N,N-dimethylaniline (Tertiary amine).[1][2]
The Mechanism:
pKa Factor: Aniline derivatives typically have pKa values in the range of 4.0–5.5. However, N-alkylation increases basicity.[1][2]
Silanol Activity: At neutral or weak acidic pH (pH 3–6), the amine is positively charged (
).[2] It interacts ionically with residual deprotonated silanols () on standard C18 columns, causing severe peak tailing .[1][2]
Decision Matrix: Method Selection
Caption: Decision tree for selecting the mobile phase pH based on column chemistry and desired peak shape.
Comparative Methodology
We compared two distinct approaches to separating the target from Impurities A and B.
Strategy 1: Acidic Mobile Phase (0.1% Formic Acid)
Column: Standard C18 (e.g., Zorbax Eclipse Plus).[1][2]
Mechanism: The basic nitrogen is protonated (
). The molecule is highly polar and elutes quickly.
Outcome:
Pros: Fully MS-compatible; high solubility of the HCl salt.[2]
Cons: Poor resolution between the secondary and tertiary amines. Significant peak tailing (Tailing Factor > 1.5) due to silanol interaction.[1][2]
Strategy 2: Alkaline Mobile Phase (10mM Ammonium Bicarbonate, pH 10)[1]
Column: Hybrid Ethylene-Bridged Silica (BEH) or similar high-pH stable phase (e.g., Waters XBridge C18, Phenomenex Gemini NX).[1][2]
Mechanism: The pH is well above the pKa of the analyte. The molecule exists as a neutral free base . Retention is driven purely by hydrophobicity.[1][2]
Outcome:
Pros: Sharp peaks (Tailing Factor < 1.1). Massive increase in retention allows for easier separation of the methyl vs. dimethyl species based on the hydrophobicity of the extra methyl group.
Cons: Requires specific high-pH resistant columns.[1][2]
Buffer Prep: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of water. Add ~2-3 mL of Ammonium Hydroxide (28%) to reach pH 10.0 ± 0.1. Filter through 0.22 µm nylon filter.[1][2]
Sample Prep: Accurately weigh 25 mg of 3,5-dimethoxy-N-methylaniline HCl into a 50 mL flask. Dissolve in Diluent. (Concentration: 0.5 mg/mL).[2] Note: The HCl salt will neutralize in the high pH buffer on-column.
The following diagram illustrates why the High pH strategy succeeds where the Low pH strategy struggles.
Caption: Mechanistic comparison of analyte behavior under acidic vs. basic conditions.
Validation & System Suitability
To ensure the trustworthiness of this method, the following criteria must be met during routine analysis:
Resolution (
): The resolution between the Main Peak (N-methyl) and Impurity B (N,N-dimethyl) must be > 2.0 .[2]
Tailing Factor (
): The tailing factor for the main peak must be < 1.2 .
Sensitivity: The Signal-to-Noise (S/N) ratio for a 0.05% standard of Impurity A must be > 10 .
Troubleshooting Guide
Peak Broadening: If peaks broaden, check the pH of Mobile Phase A. Volatile ammonia can evaporate; prepare fresh buffer daily.[1]
Ghost Peaks: The high pH can strip contaminants from the column hardware. Ensure the system is passivated or use PEEK tubing if possible.
References
McCalley, D. V. (2010).[1][2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link
Waters Corporation. (2011).[1][2] Effect of pH on LC-MS Analysis of Amines. Application Note. Link
PubChem. (2023).[1][2] 3,5-Dimethoxyaniline Compound Summary. National Library of Medicine.[1] Link
Agilent Technologies. (2020).[1][2] Strategies for the Separation of Basic Compounds.[3][4] Technical Guide.[1][2][5] Link
A Comparative Guide to N-Methylated vs. Non-Methylated Dimethoxyaniline Salts: Synthesis, Characterization, and Physicochemical Properties
Introduction In the landscape of pharmaceutical and materials science, the subtle modification of a molecule's structure can induce profound changes in its physicochemical properties. The introduction of a "magic methyl"...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical and materials science, the subtle modification of a molecule's structure can induce profound changes in its physicochemical properties. The introduction of a "magic methyl" group is a classic strategy in medicinal chemistry, often employed to enhance a compound's metabolic stability, potency, or cell permeability.[1] This guide provides a comprehensive, data-driven comparison between a primary aromatic amine, 2,4-dimethoxyaniline, and its N-methylated counterpart, N-methyl-2,4-dimethoxyaniline, presented as their hydrochloride salts.
For researchers, scientists, and drug development professionals, understanding the downstream consequences of N-methylation is critical. This modification directly impacts fundamental properties such as solubility, thermal stability, and intermolecular interactions, which are pivotal for drug formulation, reaction kinetics, and materials design. This document delves into the synthesis, characterization, and comparative analysis of these two salts, offering both detailed experimental protocols and a causal explanation for the observed differences in their behavior.
Overall Experimental Workflow
The comparative study follows a logical progression from synthesis to characterization. First, the non-methylated aniline is synthesized and converted to its hydrochloride salt. A portion of the free base is then N-methylated via the Eschweiler-Clarke reaction, followed by its conversion to the corresponding hydrochloride salt. Both salts are then subjected to a battery of analytical techniques to elucidate their structural and physical properties.
Caption: Overall experimental workflow.
Part 1: Synthesis and Salt Formation
The selection of a synthetic route is governed by efficiency, scalability, and the purity of the final product. For this study, 2,4-dimethoxyaniline serves as the parent compound, synthesized via the reduction of 2,4-dimethoxy nitrobenzene.[2][3] Its N-methylated derivative is prepared using the Eschweiler-Clarke reaction, a classic and highly effective method for methylating primary and secondary amines without the risk of forming quaternary ammonium salts.[4][5]
Synthesis of 2,4-Dimethoxyaniline (Non-Methylated Free Base)
The synthesis begins with the reduction of a nitroaromatic precursor.
Caption: Synthesis of 2,4-dimethoxyaniline.
Experimental Protocol:
To a round-bottom flask equipped with a reflux condenser, add 2,4-dimethoxynitrobenzene (1.0 eq), ethanol (1.5-3.0 parts by weight), activated carbon (7-15% by weight), and a catalytic amount of ferric chloride (0.2-1.0% by weight).[2]
Heat the mixture to a gentle reflux (70-80°C).
Slowly add hydrazine hydrate (80% solution, 0.6-1.0 parts by weight) to the stirring mixture.[2]
Maintain the reflux for 3-5 hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture, filter off the catalyst and activated carbon.
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or distillation.
Synthesis of N-Methyl-2,4-dimethoxyaniline (N-Methylated Free Base)
The Eschweiler-Clarke reaction provides a one-pot reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent.[1][6]
Caption: N-methylation via Eschweiler-Clarke.
Experimental Protocol:
In a flask, combine 2,4-dimethoxyaniline (1.0 eq), formic acid (1.8 eq), and a 37% aqueous solution of formaldehyde (1.1 eq).[4]
Heat the mixture to 80°C and maintain for 18 hours. The reaction is typically driven to completion by the evolution of carbon dioxide.[5]
Cool the reaction to room temperature and add 1M HCl and water.
Extract the aqueous phase with dichloromethane (DCM) to remove any unreacted starting material or impurities.
Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).
Extract the product into DCM. The combined organic layers are then dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-methylated aniline.[4]
Formation of Hydrochloride Salts
Amine salts are readily formed by reacting the free base with an acid.[7] These salts often exhibit higher melting points and improved aqueous solubility compared to the free base.
Experimental Protocol:
Dissolve the respective aniline (methylated or non-methylated) in a suitable solvent such as diethyl ether or ethanol.
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated aqueous HCl) dropwise with stirring.
The anilinium chloride salt will precipitate out of the solution.
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 2: Experimental Characterization and Protocols
A multi-technique approach is necessary to build a complete picture of the structural and physicochemical differences between the two salts.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and electronic environment of the atoms.[8]
Protocol for ¹H and ¹³C NMR:
Prepare samples by dissolving ~5-10 mg of each salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Analyze the chemical shifts (δ), coupling constants (J), and integration values. Key areas of comparison include the aromatic protons, the methoxy protons, and the N-H protons (for the non-methylated salt) versus the N-CH₃ protons (for the methylated salt).[9][10]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal, providing precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[11]
Protocol for SCXRD:
Crystal Growth: Grow single crystals of each salt suitable for diffraction. A common method is the slow evaporation of a saturated solution.[11] Solvents like methanol, ethanol, or a mixture with water can be effective.
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head, typically flash-cooling it to 100 K in a nitrogen stream to minimize thermal vibrations.[11]
Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[11]
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed model of the molecular geometry and crystal packing.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to measure the thermal stability and phase transitions of materials.[12] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.
Protocol for TGA/DSC:
Place a small, accurately weighed sample (3-10 mg) of the salt into an alumina or aluminum crucible.
Heat the sample under a controlled nitrogen atmosphere at a constant ramp rate (e.g., 10 °C/min).
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
Analyze the resulting thermograms to determine the melting point (DSC endotherm) and the onset of decomposition (TGA mass loss).[13][14]
Solubility Determination
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.
Protocol for Solubility Determination:
Add an excess amount of the salt to a known volume of the desired solvent (e.g., water, ethanol, DCM) in a sealed vial.
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Centrifuge or filter the suspension to separate the undissolved solid.
Carefully extract an aliquot of the clear supernatant and determine its concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Part 3: Comparative Analysis and Discussion
The introduction of a single methyl group on the nitrogen atom fundamentally alters the molecule's electronic and steric profile, leading to significant differences in the properties of its salt form.
Structural and Electronic Effects
The primary structural difference lies in the nature of the cation. The non-methylated salt exists as a primary anilinium ion ([Ar-NH₃]⁺), while the methylated salt is a secondary anilinium ion ([Ar-NH₂CH₃]⁺).
Hydrogen Bonding: The 2,4-dimethoxyanilinium cation possesses three acidic protons on the nitrogen, making it a potent hydrogen bond donor. In its crystal lattice, it is expected to form an extensive network of N-H···Cl⁻ hydrogen bonds.[15][16] The N-methyl-2,4-dimethoxyanilinium cation, however, has only two such protons. This reduction in hydrogen bond donating capacity invariably leads to a different, likely less dense, crystal packing arrangement.
Basicity and Electronic Effects: In the free base form, N-methylaniline is generally more basic than aniline.[17] This is due to the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen, making its lone pair more available for protonation.[18] However, this increased basicity does not necessarily translate to simpler physicochemical properties in the salt form.
Steric Hindrance: The methyl group introduces steric bulk around the nitrogen center. This can influence how solvent molecules arrange themselves around the cation and can sterically hinder the approach of counter-ions or other molecules, affecting both solubility and crystal packing.[19]
Comparative Data Summary
The following tables summarize the expected and experimentally determined data for the two salts.
Table 1: Spectroscopic Data Comparison (¹H NMR in DMSO-d₆)
The more extensive H-bonding network in the non-methylated salt leads to a more stable crystal lattice, requiring more energy to break.[13]
Thermal Stability (Tonset)
More Stable
Less Stable
Stronger intermolecular forces in the non-methylated salt's crystal lattice contribute to higher thermal stability.
Aqueous Solubility
Higher
Lower
The [Ar-NH₃]⁺ cation can form more hydrogen bonds with water molecules than the [Ar-NH₂CH₃]⁺ cation, facilitating solvation.
| DCM Solubility | Lower | Higher | The N-methylated cation is slightly more lipophilic due to the added alkyl group, increasing its affinity for non-polar organic solvents. |
Discussion of Results
Thermal Properties: As predicted, the non-methylated salt is expected to exhibit a higher melting point and greater thermal stability. The ability to form a robust, three-dimensional hydrogen-bonding network with the chloride counter-ion creates a thermodynamically stable crystal lattice. The disruption of this network by replacing a hydrogen atom with a sterically more demanding and less interactive methyl group weakens the overall intermolecular forces, lowering the energy required for both melting and decomposition.[20]
Solubility Profile: The trade-off between lipophilicity and hydrogen bonding potential is evident in the solubility data. The superior aqueous solubility of the non-methylated salt is a direct consequence of its three N-H protons, which can readily engage in hydrogen bonding with the solvent (water). The N-methylated salt, with only two N-H protons and an added hydrophobic methyl group, is less readily solvated by water but shows improved solubility in less polar solvents like dichloromethane. This is a critical consideration in drug development for tuning the solubility of an active pharmaceutical ingredient (API).[7]
Conclusion
The N-methylation of 2,4-dimethoxyaniline induces predictable yet significant alterations in the physicochemical properties of its hydrochloride salt. The primary driving forces behind these changes are the reduction in hydrogen bond donating capacity and the introduction of steric bulk and lipophilicity from the methyl group.
Key Findings:
Non-Methylated Salt (2,4-Dimethoxyanilinium Chloride): Characterized by a more extensive hydrogen bonding network, resulting in higher thermal stability, a higher melting point, and greater aqueous solubility.
N-Methylated Salt (N-Methyl-2,4-dimethoxyanilinium Chloride): Exhibits lower thermal stability and melting point due to a disrupted hydrogen bonding network. It shows decreased aqueous solubility but enhanced solubility in organic solvents.
For researchers, these findings underscore the importance of considering the downstream effects of seemingly minor chemical modifications. The choice to N-methylate a compound must be weighed against the potential changes in its solid-state properties and solubility, which can have profound implications for its application, from API formulation to materials engineering. This guide provides the foundational experimental framework and theoretical understanding necessary to make such informed decisions.
References
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (Source: vertexaisearch.cloud.google.com)
C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N‐Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation | The Journal of Chemical Physics | AIP Publishing. (Source: vertexaisearch.cloud.google.com)
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications. (Source: The Journal of Organic Chemistry) [Link]
NMR Spectra of Some Nitro-substituted N-Alkylanilines I - SciSpace. (Source: vertexaisearch.cloud.google.com)
A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed. (Source: PubMed) [Link]
Semi-organic salts of aniline with inorganic acids: prospective materials for the second harmonic generation - CrystEngComm (RSC Publishing). (Source: Royal Society of Chemistry) [Link]
Investigation of Thermal Properties of Carboxylates with Various Structures. (Source: vertexaisearch.cloud.google.com)
Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids - etd@IISc. (Source: Indian Institute of Science) [Link]
Thermal analysis of salts from 4-nitrophenol and aliphatic amines - ResearchGate. (Source: ResearchGate) [Link]
Is Aniline More Basic Than N-Methylaniline? - Knowledge - Shaanxi Bloom Tech Co., Ltd. (Source: Shaanxi Bloom Tech Co., Ltd.) [Link]
Operational Guide: Safe Disposal of 3,5-Dimethoxy-N-methylaniline Hydrochloride
[1] Executive Summary & Chemical Profile[1][2][3] 3,5-Dimethoxy-N-methylaniline hydrochloride is a specialized aniline derivative often utilized as a pharmacophore building block.[1] Its disposal requires strict adherenc...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile[1][2][3]
3,5-Dimethoxy-N-methylaniline hydrochloride is a specialized aniline derivative often utilized as a pharmacophore building block.[1] Its disposal requires strict adherence to protocols designed for toxic, nitrogenous organic salts .
Unlike simple organic solvents, this compound presents a dual hazard: acute toxicity (characteristic of N-methylated anilines) and high water solubility (due to the hydrochloride salt form).[1] This combination makes it a potent environmental threat if mishandled, particularly to aquatic systems.
Effective disposal starts with segregation. You must treat this compound as a Toxic Organic Solid or, if dissolved, a Toxic Organic Liquid .[1]
The Mechanism of Hazard[8][10]
Methemoglobinemia Risk: Like many aniline derivatives, absorption (skin/inhalation) can induce methemoglobinemia, impairing oxygen transport in the blood.[1]
HCl Dissociation: Upon contact with moisture or mucous membranes, the salt hydrolyzes, potentially releasing hydrochloric acid and the free amine.[1]
Aquatic Bioaccumulation: The methoxy groups increase lipophilicity of the free base, while the salt form ensures rapid dispersion in water. This maximizes bioavailability to aquatic life, necessitating incineration over landfill.
Segregation Protocol (The "Self-Validating" System)
A self-validating system means the workflow prevents error by design.[1]
No Oxidizers: Never place this waste in a container with "Oxidizing" stickers (e.g., Chromic acid, Permanganates). Validation: Reaction would cause immediate heat/color change (blackening).
No Bases: Do not mix with basic waste streams (NaOH, KOH). Validation: Mixing releases the free amine, generating a distinct, fishy/foul odor indicating a breach of protocol.[1]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)
Goal: Total containment for high-temperature incineration.[1]
Primary Containment: Leave the material in its original glass/poly bottle if possible. If transferring, use a High-Density Polyethylene (HDPE) wide-mouth jar.
Labeling: Apply a hazardous waste label immediately.
Hazard Checkboxes: [x] Toxic [x] Corrosive (due to HCl)[1]
Secondary Containment: Place the primary container inside a clear, sealable zip-lock bag. This protects waste handlers from external residue.[7]
Stream: Deposit into the Solid Toxic Waste drum.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Goal: Chemical compatibility and preventing precipitation.
Solvent Assessment: Determine the carrier solvent.
Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.
Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated Waste stream.
pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate to pH 5-9 before adding to the solvent drum to prevent drum corrosion.
Note: If the waste stream is destined for immediate incineration, neutralization may be skipped if the waste container is chemically resistant (HDPE/Glass).
Transfer: Pour into the waste carboy using a funnel. Do not overfill (leave 10% headspace).
Log It: Record the volume and concentration on the waste log. This is vital for the disposal vendor to calculate BTU values for incineration.
Bagging: Collect all contaminated solids in a dedicated clear thick-walled plastic bag (minimum 4 mil thickness).
Seal & Tag: Twist and tape the bag neck (gooseneck seal). Tag as "Contaminated Debris: Toxic Aniline Salts."
Disposal: Place in the Solid Hazardous Waste drum.
Visualized Decision Workflow
The following diagram illustrates the critical decision points for disposing of 3,5-dimethoxy-N-methylaniline hydrochloride.
Caption: Decision matrix for segregating aniline salt waste streams to ensure compliance and safety.
Emergency Procedures (Spills)
In the event of a benchtop spill, immediate containment is required to prevent aerosolization.
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and a half-mask respirator (P100) if powder is airborne.
Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel (water or PEG-400) to dampen, then scoop into a waste jar.[1]
Wet Spill: Absorb with vermiculite or sand. Do not use paper towels alone if the concentration is high, as anilines can wick and penetrate gloves during cleanup.
Decontamination: Wipe the surface with a dilute (5%) acetic acid solution followed by soap and water. The acid helps solubilize any remaining free base aniline for removal.
Regulatory Compliance & Waste Codes
While specific waste codes vary by jurisdiction (RCRA in the US, List of Wastes in EU), the following classifications generally apply to aniline derivatives.
Regulatory Body
Classification
Code/Description
US EPA (RCRA)
Characteristic Waste
D003 (Reactivity - if mixed w/ oxidizers) or None (unless listed).[1] Recommendation: Manage as Toxic (U-Listed equivalent) .
Final Note on Incineration:
Ensure your waste disposal vendor utilizes incineration with flue gas scrubbing . The hydrochloride salt will generate acidic gases (HCl) and nitrogen oxides (NOx) upon combustion.[1] Standard landfilling is strictly prohibited .
References
PubChem. (n.d.). 3,5-Dimethoxy-N-methylaniline hydrochloride Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]
US EPA. (2023). Hazardous Waste Management of Amines. United States Environmental Protection Agency. Retrieved from [Link][1]
Mastering the Safe Handling of 3,5-dimethoxy-N-methylaniline hydrochloride: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks 3,5-dimethoxy-N-methylaniline hydrochloride belongs to the family of aromatic amines, a class of compounds that often present significant health hazards.[2] Based on data from a...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: Understanding the Risks
3,5-dimethoxy-N-methylaniline hydrochloride belongs to the family of aromatic amines, a class of compounds that often present significant health hazards.[2] Based on data from analogous compounds, we must assume it poses the following risks:
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3] Aromatic amines can be absorbed through the skin and may cause systemic effects.[4][5]
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6]
Respiratory Irritation: May cause respiratory irritation.
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
Carcinogenicity and Mutagenicity: Some aromatic amines are suspected of causing genetic defects and cancer.[1][2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is non-negotiable to minimize all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 3,5-dimethoxy-N-methylaniline hydrochloride. The following table outlines the minimum required PPE.
PPE Category
Item
Specifications
Hand Protection
Chemical-resistant gloves
Nitrile, neoprene, or butyl rubber gloves are recommended.[1] Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations.[1]
Eye Protection
Safety goggles
Tight-fitting safety goggles are mandatory to protect against splashes.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]
Body Protection
Laboratory coat and chemical-resistant apron
A flame-retardant lab coat should be worn and fully buttoned.[1][9] For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[1]
Respiratory Protection
Respirator
Use a NIOSH-approved respirator with an organic vapor cartridge when handling the solid powder outside of a certified chemical fume hood or if airborne exposure is possible.[10][11]
A systematic workflow is essential for maintaining a safe laboratory environment.
Preparation
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. All handling of 3,5-dimethoxy-N-methylaniline hydrochloride should occur within a fume hood.[1][7]
Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1]
Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[1]
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring complete protection.
Caption: PPE Donning Sequence
Handling the Compound
Personal Protective Equipment: Don all required PPE before entering the designated handling area.[1]
Dispensing: Handle the compound exclusively within a chemical fume hood.[1] Use a spatula or other appropriate tool for transferring the solid.
Heating: If heating is required, use a heating mantle, water bath, or oil bath with precise temperature control. Avoid open flames.[1]
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent cross-contamination.
Caption: PPE Doffing Sequence
Emergency Procedures: Be Prepared
Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.[6]
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to prevent environmental contamination.[2][10]
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
Chemical Waste: Unused or waste 3,5-dimethoxy-N-methylaniline hydrochloride and solutions containing it must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it down the drain.[3]
Waste Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[1]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while minimizing risks to yourself, your colleagues, and the environment.
References
What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. (n.d.). Benchchem.
SAFETY DATA SHEET - 3,5-Dimethoxyaniline. (2025, December 18). Fisher Scientific.
SAFETY DATA SHEET - N-Methyl aniline. (2024, April 29). Thermo Fisher Scientific.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November). ResearchGate.
Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
Aniline Standard Operating Procedure. (n.d.). Unknown Source.
Aniline Standard Operating Procedure. (n.d.). Washington State University.
SAFETY DATA SHEET - 3-Chloro-2-methylaniline Hydrochloride. (2025, October 27). TCI Chemicals.
SAFETY DATA SHEET - 3-Nitro-N-methylaniline. (2025, September 22). Sigma-Aldrich.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). CDC.
material safety data sheet sds/msds - N-Methylaniline. (n.d.). CDH Fine Chemical.
SAFETY DATA SHEET - 3-Nitro-N-methylaniline. (2025, September 22). Sigma-Aldrich.
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.
Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield.
N-Methylaniline SDS, 100-61-8 Safety Data Sheets. (n.d.). ECHEMI.
N-methylaniline - SAFETY DATA SHEET. (2010, November 26). Unknown Source.
N-METHYLANILINE 98% MSDS CAS No: 100-61-8 MSDS. (2018, July 13). Loba Chemie.